(5-Fluoro-1-benzofuran-3-yl)methanamine;hydrochloride

Description

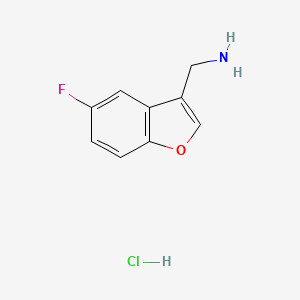

(5-Fluoro-1-benzofuran-3-yl)methanamine hydrochloride is a halogenated benzofuran derivative characterized by a fluorine atom at the 5-position of the benzofuran core and a methanamine group at the 3-position, which is protonated as a hydrochloride salt. Benzofuran derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and central nervous system modulation .

Properties

IUPAC Name |

(5-fluoro-1-benzofuran-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO.ClH/c10-7-1-2-9-8(3-7)6(4-11)5-12-9;/h1-3,5H,4,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKUEFDXEGBNMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CO2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-1-benzofuran-3-yl)methanamine;hydrochloride typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.

Fluorination: Introduction of the fluorine atom at the 5-position of the benzofuran ring can be achieved using electrophilic fluorination reagents such as Selectfluor.

Amination: The methanamine group is introduced through nucleophilic substitution reactions, often using amine precursors and suitable catalysts.

Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-1-benzofuran-3-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-3-one derivatives, while reduction can produce benzofuran-3-ylmethanol.

Scientific Research Applications

(5-Fluoro-1-benzofuran-3-yl)methanamine;hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological and psychiatric disorders.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Fluoro-1-benzofuran-3-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical and Pharmacokinetic Implications

- Halogen Effects : Fluorine at C5 (target compound) improves metabolic stability and electronegativity compared to chlorine in or methyl in , which may alter binding affinity and solubility .

- Substituent Position : Methanamine at C3 (target) vs. C2 () modifies spatial orientation for receptor binding.

- Lipophilicity : Bulky groups (e.g., phenyl in ) increase molecular weight and logP, likely reducing aqueous solubility but improving membrane permeability.

Biological Activity

(5-Fluoro-1-benzofuran-3-yl)methanamine;hydrochloride is a synthetic compound that has attracted significant attention in medicinal chemistry due to its unique structural properties and potential biological applications. The compound features a benzofuran ring with a fluorine substitution and an amine group, which enhances its reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound's unique features include:

- Fluorine Atom : Enhances binding affinity to biological targets.

- Benzofuran Ring : Provides a scaffold for various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The fluorine atom increases the compound's lipophilicity and electronic properties, allowing it to modulate enzyme activities and signal transduction pathways effectively.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It can bind to various receptors, potentially influencing neurotransmitter systems and other physiological processes.

Anticancer Potential

Recent studies have highlighted the anticancer properties of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Potential anticancer agent | |

| 7-Hydroxy derivatives | Enhanced antiproliferative activity |

Case Study : A study demonstrated that introducing a fluorine atom at the 5-position significantly increased the potency of benzofuran derivatives against cancer cells compared to their non-fluorinated analogs.

Neuropharmacological Effects

The neurochemical binding profiles of benzofuran derivatives suggest potential applications in treating neurological disorders. Compounds similar to (5-Fluoro-1-benzofuran-3-yl)methanamine have shown promise in modulating neurotransmitter systems, which could lead to therapeutic applications in conditions like depression and anxiety.

Case Study : Research on MDMA-benzofuran analogues indicates that structural modifications can lead to varying neuropharmacological effects, suggesting that (5-Fluoro-1-benzofuran-3-yl)methanamine may exhibit similar properties .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other halogenated benzofurans:

| Compound | Structural Modification | Biological Activity |

|---|---|---|

| (5-Chloro-1-benzofuran-3-yl)methanamine;hydrochloride | Chlorine substitution | Moderate activity |

| (5-Bromo-1-benzofuran-3-yl)methanamine;hydrochloride | Bromine substitution | Lower activity than fluorinated analog |

| (5-Methyl-1-benzofuran-3-yl)methanamine;hydrochloride | Methyl substitution | Reduced potency |

The presence of the fluorine atom in (5-Fluoro-1-benzofuran-3-yl)methanamine enhances its reactivity and biological interactions compared to its chloro and bromo counterparts.

Q & A

Q. What are the recommended synthetic routes for (5-Fluoro-1-benzofuran-3-yl)methanamine hydrochloride in academic laboratories?

A multi-step synthesis is typical, starting with benzofuran ring formation via cyclization of substituted precursors. Fluorination at position 5 can be achieved using electrophilic fluorinating agents (e.g., Selectfluor). The methanamine group is introduced via reductive amination or nucleophilic substitution, followed by treatment with HCl to form the hydrochloride salt. Purity is optimized via recrystallization or column chromatography. Analogous syntheses for structurally similar compounds highlight the importance of reaction temperature control and catalyst selection .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- HPLC-UV/Vis : To assess purity (>95%) and detect impurities.

- NMR Spectroscopy : ¹H NMR reveals benzofuran aromatic protons (δ 6.5–7.5 ppm), fluorine coupling patterns, and methanamine proton shifts (δ 3.0–4.0 ppm). ¹³C NMR confirms the quaternary carbon at position 3.

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺).

- Elemental Analysis : Matches theoretical vs. experimental C, H, N, Cl, and F percentages .

Q. What safety protocols should be followed when handling this compound?

While specific toxicity data are limited, general precautions for amine hydrochlorides apply:

- Use PPE (gloves, lab coat, goggles).

- Work in a fume hood to avoid inhalation.

- Store in airtight containers away from moisture.

- Consult SDS of structurally similar compounds (e.g., (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride) for emergency measures .

Q. How should researchers store this compound to ensure long-term stability?

Store in desiccated conditions at room temperature (20–25°C) in amber glass vials to prevent photodegradation. Avoid exposure to humidity, which may hydrolyze the hydrochloride salt. Stability under extreme pH or temperature should be validated via accelerated degradation studies .

Q. What spectroscopic signatures distinguish this compound from non-fluorinated analogs?

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine atom at position 5.

- IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).

- XRD : Crystallographic data reveal bond-length alterations due to fluorine’s electronegativity .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural elucidation?

Use SHELXL for refinement to address twinning or disorder. For ambiguous electron density, employ ORTEP-3 to visualize thermal ellipsoids and validate atomic positions. Cross-validate with DFT-optimized structures to resolve geometric inconsistencies .

Q. What strategies optimize reaction yields in multi-step syntheses of fluorinated benzofuran derivatives?

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency.

- Catalyst Tuning : Palladium catalysts improve coupling reactions for methanamine introduction.

- By-Product Minimization : Use scavengers (e.g., polymer-supported reagents) in reductive amination .

Q. How can computational modeling predict the electronic effects of the fluorine substituent?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal fluorine’s electron-withdrawing impact on the benzofuran ring, altering HOMO-LUMO gaps and reactivity. Compare with XRD-derived bond lengths to validate computational models .

Q. What methodologies assess the compound’s stability under pharmacologically relevant conditions?

Q. How can structural analogs guide structure-activity relationship (SAR) studies?

Compare with derivatives like [4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine hydrochloride to evaluate substituent effects on bioactivity. Use molecular docking to predict target binding affinities and validate via in vitro assays (e.g., enzyme inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.